molecular formula C19H15N7O4 B2559302 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034349-45-4

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2559302
CAS No.: 2034349-45-4
M. Wt: 405.374
InChI Key: SWHWDDGGBMADMX-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic small molecule characterized by a triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety at the 8-position and a benzo[d]oxazol-2-one group via an acetamide bridge. This compound exemplifies advanced medicinal chemistry design, leveraging fused aromatic systems and heteroatom-rich scaffolds to enhance target binding and metabolic stability. The triazolopyridine core is known for its role in kinase inhibition, while the 1,2,4-oxadiazole and benzooxazolone groups contribute to hydrogen-bonding interactions and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4/c1-11-21-18(30-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(27)10-26-13-6-2-3-7-14(13)29-19(26)28/h2-8H,9-10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWDDGGBMADMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex heterocyclic molecule that incorporates multiple pharmacophores known for their biological activity. This article explores its biological properties, focusing on its anticancer potential and mechanisms of action.

Structural Overview

This compound features:

  • 1,2,4-Oxadiazole and [1,2,4]Triazole rings known for their diverse biological activities.
  • A benzo[d]oxazole moiety that enhances its interaction with biological targets.

The structural complexity suggests potential interactions with various biological pathways.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The incorporation of oxadiazole and triazole rings in the compound enhances its cytotoxicity against various cancer cell lines. Studies have shown that compounds with similar scaffolds can inhibit key enzymes involved in cancer progression:

  • Inhibition of Enzymes :
    • Compounds targeting thymidylate synthase , HDAC , and telomerase have demonstrated effective antiproliferative effects on cancer cells .
    • The specific interactions of the oxadiazole moiety with nucleic acids and proteins suggest a mechanism of action that disrupts cellular processes essential for tumor growth .
  • Cell Line Studies :
    • In vitro studies have reported cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and others .
    • For instance, a recent study highlighted that oxadiazole derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating potent activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Compounds similar to the target molecule have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Case Studies

Several studies highlight the effectiveness of compounds containing oxadiazole and triazole rings:

StudyCompoundCell LineIC50 (µM)Mechanism
Oxadiazole derivativeMCF-75.0Apoptosis induction
Triazole-based compoundNALM-67.5Cell cycle arrest

These findings underscore the potential of structurally similar compounds in developing new anticancer therapies.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of oxadiazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have indicated that compounds with similar structures inhibit the growth of various cancer cell lines significantly .
  • Mechanism of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. This is particularly relevant in the context of chronic conditions where inflammation plays a key role.

Case Study 1: Antimicrobial Evaluation

A series of synthesized oxadiazole derivatives were tested against standard bacterial strains. Results showed that certain compounds exhibited comparable efficacy to existing antibiotics .

Case Study 2: Anticancer Activity

In a comparative study involving various oxadiazole derivatives against different cancer cell lines (including SNB-19 and OVCAR-8), some compounds displayed over 85% growth inhibition . This suggests that the structural features of this compound may enhance its anticancer efficacy.

Comparison with Similar Compounds

Compound 1 : N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ()

  • Core Structure : Benzo[b]oxazolo[3,4-d][1,4]oxazin fused with pyridine.
  • Key Features :
    • Contains a 5-methyl-1,2,4-oxadiazole group (shared with the target compound).
    • Incorporates a tetrahydrobenzooxazolo-oxazin ring, enhancing rigidity but reducing solubility compared to the triazolopyridine core.
  • Synthesis : Prepared via Suzuki coupling between bromopyridyl and oxadiazole intermediates .

Compound 2 : N-(pyridin-3-ylmethyl)-4-(5-(2-(trifluoromethoxy)pyridin-4-yl)isoxazol-3-yl)aniline ()

  • Core Structure : Isoxazole linked to pyridine and aniline.
  • Lacks the triazolopyridine and benzooxazolone motifs, which may reduce enzymatic target specificity compared to the target compound.
  • Synthesis : Utilizes Buchwald-Hartwig amination for coupling .

Target Compound

  • Core Structure : Triazolo[4,3-a]pyridine with benzo[d]oxazol-2-one.
  • Key Features: Combines the planar triazolopyridine system (ideal for π-π stacking in kinase binding pockets) with the polar benzooxazolone group (enhances solubility and hydrogen bonding). The methyl-oxadiazole group improves metabolic stability relative to non-heterocyclic substituents.

Structural and Pharmacokinetic Comparison

Parameter Target Compound Compound 1 () Compound 2 ()
Molecular Weight ~450 (estimated) 480 (reported) ~430 (estimated)
Heterocyclic Motifs Triazolo-pyridine, oxadiazole Oxazolo-oxazin, oxadiazole Isoxazole, pyridine
Solubility Moderate (polar benzooxazolone) Low (rigid fused ring system) Low (trifluoromethoxy group)
Synthetic Complexity High (multiple coupling steps) Moderate (Suzuki coupling) Moderate (amination reaction)
Potential Targets Kinases, proteases Enzymes with deep binding sites CNS targets (lipophilic)

Structure-Activity Relationship (SAR) Insights

  • Triazolo[4,3-a]pyridine vs. Benzooxazolo-oxazin : The triazolopyridine core in the target compound offers superior planarity for kinase inhibition compared to the sterically hindered benzooxazolo-oxazin in Compound 1 .
  • Benzooxazolone vs. Aniline : The benzooxazolone group enhances aqueous solubility and hydrogen-bonding capacity relative to the aniline group in Compound 2, which may reduce off-target effects .
  • Oxadiazole Substituents : The 3-methyl-1,2,4-oxadiazole in both the target compound and Compound 1 improves metabolic stability by resisting cytochrome P450 oxidation .

Analytical Techniques for Comparison

  • Molecular Networking : LC/MS-based dereplication () clusters the target compound with other oxadiazole/triazole-containing molecules (cosine score >0.8), indicating shared fragmentation pathways and structural homology .
  • Crystallography : SHELX software () enables precise determination of the triazolopyridine core’s conformation, critical for rational drug design .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazolo[4,3-a]pyridine core in this compound?

The 1,2,4-triazolo[4,3-a]pyridine scaffold can be synthesized via cyclization reactions using hydrazine derivatives and α-haloketones. For example, reaction of 3-amino-1,2,4-triazole with 2-bromoacetylpyridine under reflux in acetic acid yields the triazolopyridine core. Optimization of reaction time (4–6 hours) and stoichiometric ratios (1:1.2) minimizes side products like uncyclized intermediates . Purity can be enhanced via recrystallization from ethanol or methanol.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. For non-crystalline samples, high-resolution mass spectrometry (HRMS) combined with 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy is critical. Key NMR signals include the methylene protons (δ 4.2–4.5 ppm) linking the triazolopyridine and acetamide moieties and the oxadiazole methyl group (δ 2.4–2.6 ppm) .

Q. What analytical methods are suitable for assessing purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (60:40 to 90:10) resolves impurities. Stability studies under accelerated conditions (40°C, 75% RH for 14 days) should monitor degradation products via LC-MS. Oxidative degradation of the oxadiazole ring is a common instability; inert atmosphere storage is recommended .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for key steps like oxadiazole formation. Reaction path sampling using software like Gaussian or ORCA identifies bottlenecks, such as poor regioselectivity in triazole cyclization. Machine learning models trained on analogous heterocycle syntheses (e.g., imidazo[1,2-b]pyridazines) can prioritize solvent/base combinations to improve yields .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies in IC50_{50} values may arise from assay-specific factors (e.g., protein binding, redox interference). Conduct orthogonal assays:

  • Surface plasmon resonance (SPR) for direct target binding affinity.
  • Cellular thermal shift assays (CETSA) to verify target engagement in live cells.
  • Cross-validate with knockdown/rescue experiments to confirm mechanism .

Q. How can the role of the 3-methyl-1,2,4-oxadiazole substituent in pharmacological activity be elucidated?

Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., 3-ethyl, 3-phenyl). Compare their binding kinetics (SPR) and cellular potency (e.g., luciferase reporter assays). Molecular dynamics simulations (AMBER or GROMACS) reveal how steric/electronic effects of the methyl group modulate target interactions .

Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?

Use CRISPR-Cas9-generated knockout cell lines to confirm target dependency. For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) profiling with LC-MS/MS quantification of compound and metabolites. Spatial omics (e.g., MALDI imaging) maps tissue-specific target engagement .

Methodological Notes

  • Crystallographic Refinement: For SHELXL, refine hydrogen atoms isotropically and apply restraints for disordered regions (e.g., the benzo[d]oxazol-2-one moiety) .
  • Synthetic Scalability: Pilot-scale reactions (10–50 g) require careful control of exothermic cyclization steps using jacketed reactors with <5°C/min temperature ramping .
  • Data Reproducibility: Archive raw NMR (FID files) and HPLC chromatograms in repositories like Zenodo to enable independent validation .

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